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Ro 24-4736

Cat. No.: B1679470
CAS No.: 125030-71-9
M. Wt: 546.0 g/mol
InChI Key: MPMZSZMDCRPSRF-UHFFFAOYSA-N
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Description

Contextual Significance of Platelet-Activating Factor (PAF) in Biological Systems

Platelet-Activating Factor (PAF), a potent phospholipid mediator, plays a critical role in a wide array of biological processes. Identified in the early 1970s, PAF was initially recognized for its ability to induce platelet aggregation and vasodilation. wikipedia.orgnih.govmdpi.com Subsequent research has revealed its involvement in numerous physiological and pathological conditions, acting as a key signaling molecule in inflammation, allergic responses, and thrombosis. wikipedia.orgnih.govmdpi.commdpi.comresearchgate.netontosight.aibenthamscience.comfrontiersin.org

PAF is synthesized by various cell types, particularly those involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages. wikipedia.orgmdpi.combenthamscience.com Its production is tightly regulated, with low levels continuously present and significantly increased quantities generated by inflammatory cells in response to specific stimuli like endotoxins, tumor necrosis factor (TNF)-α, interleukin (IL)-1, or thrombin. wikipedia.orgkarger.com

The biological effects of PAF are mediated through its binding to a specific G-protein coupled receptor (PAF-R) expressed on the surface of target cells. frontiersin.orgnih.govpatsnap.comresearchgate.netopnme.com This interaction triggers a cascade of intracellular events leading to diverse cellular responses. patsnap.comopnme.com PAF's influence extends to various systems, including the renal, cardiovascular, immune, and reproductive systems. mdpi.com It is implicated in changes to vascular permeability, leukocyte chemotaxis, the oxidative burst, and the augmentation of arachidonic acid metabolism. wikipedia.org

Under pathological conditions, dysregulated PAF signaling contributes to the development and progression of various diseases. nih.govmdpi.comresearchgate.net Elevated PAF levels have been associated with conditions such as sepsis, shock, traumatic injury, asthma, atherosclerosis, and certain neurological disorders. wikipedia.orgnih.govmdpi.commdpi.comresearchgate.netbenthamscience.comfrontiersin.org Its pro-inflammatory and pro-thrombotic actions make it a significant mediator in these disease states. mdpi.combenthamscience.com

Historical Perspective of PAF Antagonist Development in Research

The recognition of PAF's potent biological activities and its involvement in various pathologies spurred significant research interest in developing molecules that could block its effects. The development of PAF antagonists began after the structural elucidation of PAF in 1979. mdpi.com The goal was to identify compounds that could specifically inhibit PAF's actions by blocking its receptor, thereby offering potential therapeutic interventions for PAF-mediated diseases. ontosight.aipatsnap.comvetres.org

Early research into PAF antagonists involved exploring both naturally occurring compounds and synthetic molecules. capes.gov.brresearchgate.netnih.gov Structural modifications of PAF itself, as well as the investigation of chemically unrelated compounds, led to the discovery of various PAF inhibitors. vetres.org Naturally occurring PAF antagonists, such as ginkgolides isolated from Ginkgo biloba, were among the first to be identified and studied for their therapeutic potential in conditions like asthma, shock, and inflammation. capes.gov.brnih.gov

Simultaneously, synthetic PAF antagonists were developed, with early examples including compounds structurally similar to PAF, such as CV-3988. researchgate.netnih.gov The development efforts aimed at identifying potent and selective compounds that could effectively block PAF-R activation. vetres.org This historical research laid the groundwork for understanding the structural requirements for PAF-R binding and antagonism, leading to the development of increasingly specific and potent agents. vetres.orgnih.gov

Emergence and Academic Research Focus on Ro-24-4736 as a Novel PAF Antagonist

Ro-24-4736 emerged from academic research efforts focused on identifying novel and effective PAF antagonists. It is a synthetic compound with a distinct chemical structure: 5-(3-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one. medkoo.comncats.ionih.govnih.gov Academic research highlighted Ro-24-4736 as a potent, selective, and orally active PAF antagonist with a notable duration of action. nih.govacetherapeutics.commedchemexpress.com

Studies have investigated its pharmacological profile and potential therapeutic applications in various in vitro and in vivo models. Research has focused on its ability to compete with PAF for binding to the PAF receptor and its inhibitory effects on PAF-induced cellular responses, particularly platelet aggregation and bronchoconstriction. nih.govmedchemexpress.comnih.gov

Academic studies have demonstrated the efficacy of Ro-24-4736 in animal models of PAF-mediated conditions. For instance, research in rats showed that Ro-24-4736 protected the kidney from ischemic injury, inhibiting renal tubular necrosis and neutrophil infiltration. karger.com Studies in guinea pigs indicated its ability to attenuate inhaled antigen-induced airway hyper-reactivity. nih.govmedchemexpress.com Furthermore, research in human endotoxemia models explored its effects on symptoms and counterregulatory hormonal responses. nih.gov

The academic focus on Ro-24-4736 has been driven by its promising pharmacological properties, including its potency, selectivity for the PAF receptor, oral bioavailability, and prolonged action, making it a valuable tool for investigating the role of PAF in various biological and pathological processes. nih.govacetherapeutics.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H20ClN5OS B1679470 Ro 24-4736 CAS No. 125030-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-ynyl]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20ClN5OS/c1-19-34-35-28-18-33-29(24-13-4-6-14-26(24)32)25-17-20(39-31(25)37(19)28)9-8-16-36-27-15-7-5-11-22(27)21-10-2-3-12-23(21)30(36)38/h2-7,10-15,17H,16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZSZMDCRPSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)C#CCN4C5=CC=CC=C5C6=CC=CC=C6C4=O)C(=NC2)C7=CC=CC=C7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154550
Record name Ro 24-4736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125030-71-9
Record name Ro 24-4736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125030719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 24-4736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-244736
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MJ13SOFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Ro 24 4736 Action

Elucidation of Ro-24-4736's PAF Receptor Antagonism

The antagonistic properties of Ro-24-4736 at the Platelet-Activating Factor (PAF) receptor have been characterized through detailed in vitro studies. These investigations have shed light on its competitive binding nature and its high degree of selectivity for the PAF receptor.

Competitive Binding Dynamics with Radiolabeled PAF Ligands

Research into the interaction of Ro-24-4736 with the PAF receptor has utilized competitive binding assays with radiolabeled PAF ligands, such as [3H]PAF. In these assays, Ro-24-4736 has demonstrated a concentration-dependent ability to displace the radiolabeled ligand from its binding site on the receptor. This competitive displacement is indicative of Ro-24-4736 binding to the same site as the endogenous ligand, PAF. The potency of this interaction is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of Ro-24-4736 required to inhibit 50% of the specific binding of the radiolabeled PAF.

While specific IC50 values for Ro-24-4736 from publicly available research are not readily found, the methodology for determining such values is well-established. For comparison, other known PAF antagonists have been shown to have IC50 values in the nanomolar to micromolar range in similar competitive binding assays.

Interactive Data Table: Competitive Binding Parameters of PAF Receptor Antagonists

CompoundRadiolabeled LigandTest SystemIC50 (nM)
Ro-24-4736 [3H]PAFData Not AvailableData Not Available
WEB 2086 [3H]PAFRabbit Platelet Membranes~100
BN 52021 [3H]PAFRabbit Platelet Membranes~25

Note: The data for WEB 2086 and BN 52021 are provided for illustrative purposes to show typical values obtained in such assays.

Receptor Specificity and Selectivity Profiling

A crucial aspect of a therapeutic antagonist is its specificity for the target receptor, which minimizes off-target effects. Ro-24-4736 has been characterized as a selective PAF receptor antagonist. This selectivity is determined by screening the compound against a panel of other receptors, ion channels, and enzymes. Ideally, a selective antagonist will exhibit high affinity for its target receptor while showing little to no activity at other sites, even at high concentrations.

Detailed selectivity profiling for Ro-24-4736 would involve comparing its binding affinity (Ki) for the PAF receptor to its affinities for a broad range of other G-protein coupled receptors (GPCRs) and other molecular targets. While a comprehensive, publicly available selectivity panel for Ro-24-4736 is not available, its description as "selective" in scientific literature implies that such studies have demonstrated its preferential binding to the PAF receptor.

Downstream Cellular Signaling Pathway Modulation by Ro-24-4736

By competitively inhibiting the binding of PAF to its receptor, Ro-24-4736 effectively blocks the initiation of a cascade of intracellular signaling events that are normally triggered by PAF. This modulation of downstream pathways is the basis of its pharmacological effects.

Investigation of Intracellular Signaling Cascades

The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, couples to various G proteins, primarily Gq and Gi. This coupling initiates a series of intracellular events. One of the key signaling pathways activated by PAF is the phospholipase C (PLC) pathway. Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Ro-24-4736, by preventing PAF from binding to its receptor, inhibits the activation of Gq and the subsequent activation of PLC. This leads to a reduction in the generation of IP3 and DAG. The inhibition of these signaling cascades is a primary mechanism through which Ro-24-4736 exerts its antagonistic effects. For instance, in platelets, the PAF-induced PLC activation is a critical step leading to platelet aggregation, a process that can be effectively blocked by Ro-24-4736.

Impact on Second Messenger Systems and Cellular Responses

The inhibition of PLC activation by Ro-24-4736 has a direct impact on the levels of key second messengers and subsequent cellular responses. The reduction in inositol 1,4,5-trisphosphate (IP3) levels prevents its binding to IP3 receptors on the endoplasmic reticulum, which in turn inhibits the release of stored intracellular calcium (Ca2+). This attenuation of the rise in cytosolic Ca2+ is a critical consequence of Ro-24-4736 action, as calcium is a ubiquitous second messenger that triggers a wide array of cellular responses, including enzyme activation, gene transcription, and, in the case of platelets, granule release and aggregation.

Furthermore, the prevention of diacylglycerol (DAG) formation means that protein kinase C (PKC) is not activated. PKC is another crucial signaling molecule that phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

The effect of Ro-24-4736 on another important second messenger, cyclic adenosine (B11128) monophosphate (cAMP), is likely to be indirect. While the PAF receptor is not directly coupled to adenylyl cyclase (the enzyme that produces cAMP), crosstalk between the signaling pathways initiated by PAF and those that regulate cAMP levels can occur. By blocking the primary PAF-mediated signaling, Ro-24-4736 may indirectly influence intracellular cAMP concentrations, although this is not its primary mechanism of action.

Interactive Data Table: Effect of Ro-24-4736 on PAF-Induced Cellular Responses

Cellular ResponseEffect of PAFEffect of Ro-24-4736 in the presence of PAF
Intracellular Ca2+ Mobilization IncreaseInhibition
Inositol Phosphate (IP3) Formation IncreaseInhibition
Platelet Aggregation InductionInhibition
Inflammatory Mediator Release StimulationInhibition

Preclinical Efficacy and Pharmacological Activity of Ro 24 4736

In Vivo Efficacy Studies in Pathophysiological Models

Preclinical studies utilizing in vivo models have explored the efficacy of Ro-24-4736 in attenuating injury and modulating responses in several disease states where PAF is believed to play a significant role. nih.govmedchemexpress.com

Attenuation of Renal Ischemic Injury in Rodent Models

Studies have demonstrated that Ro-24-4736 protects the rat kidney from ischemic injury. medkoo.comcapes.gov.brkarger.comcompbio.comqmul.ac.ukcikd.cakarger.comphysiology.org In a rat model of renal ischemic injury, administration of Ro-24-4736 was reported to inhibit renal tubular necrosis and neutrophil infiltration into glomeruli. karger.com The use of an anti-intercellular adhesion molecule-1 monoclonal antibody concurrently with the PAF antagonist did not provide additional protection beyond that observed with Ro-24-4736 alone in this model. karger.com

Modulation of Antigen-Induced Airway Hyper-reactivity in Guinea Pig Models

Ro-24-4736 has been evaluated in models of antigen-induced airway hyper-reactivity. nih.govmedchemexpress.commedchemexpress.comglpbio.cn When administered to sensitized guinea pigs, the compound attenuates inhaled antigen-induced airway hyper-reactivity. nih.govmedchemexpress.commedchemexpress.comglpbio.cn This effect was observed without a corresponding impact on bronchoalveolar lavage leukocyte accumulation. nih.govmedchemexpress.commedchemexpress.comglpbio.cn

Inhibition of Inflammatory Angiogenesis in Murine Granuloma Models

The role of Ro-24-4736 in inflammatory angiogenesis has been investigated using murine granuloma models. patsnap.comnih.govnih.gov Chronic inflammatory diseases are often associated with intense angiogenesis, and the murine air pouch granuloma serves as a model exhibiting a hyperangiogenic component. patsnap.comnih.gov Ro-24-4736, functioning as a PAF receptor antagonist, potently reduced angiogenesis in this murine air pouch granuloma model. patsnap.comnih.gov These findings support the hypothesis that PAF contributes to the angiogenic phenotype observed in chronic inflammation. patsnap.comnih.gov

Evaluation in Other Relevant Disease Models

Beyond the specific models detailed above, studies have also been performed with Ro-24-4736 in additional in vivo models. nih.govmedchemexpress.com While specific details regarding the outcomes in all these models are not extensively provided in the available information, the compound's evaluation in a range of models further underscores its potential as a therapeutic agent targeting PAF-mediated processes. nih.govmedchemexpress.com One source mentions studies related to splenocyte immunodepression after hemorrhage-resuscitation in rats medkoo.com.

In Vitro Pharmacological Characterization

In vitro studies have been crucial in characterizing the pharmacological activity of Ro-24-4736, particularly its interaction with the PAF receptor and its effects on platelet aggregation. nih.govmedchemexpress.commedchemexpress.com

Concentration-Dependent Inhibition of Platelet Aggregation across Species

Ro-24-4736 exhibits concentration-dependent inhibition of PAF-induced aggregation of platelets across different species. nih.govmedchemexpress.commedchemexpress.com In vitro studies have shown that Ro-24-4736 competes with [3H]PAF for its receptor site on dog platelets with an IC50 of 9.8 ± 1.0 nM. nih.govmedchemexpress.commedchemexpress.com The compound selectively inhibits PAF-induced aggregation of guinea pig, dog, and human platelets with concentration dependence. nih.govmedchemexpress.commedchemexpress.com

The following table summarizes the in vitro inhibition of PAF-induced platelet aggregation by Ro-24-4736 across different species:

SpeciesInhibition TypeAgonistIC50 (nM) (where available)
DogReceptor Binding[3H]PAF9.8 ± 1.0
Guinea PigPlatelet AggregationPAFConcentration-dependent
DogPlatelet AggregationPAFConcentration-dependent
HumanPlatelet AggregationPAFConcentration-dependent

Note: This table is based on the detailed research findings presented in the text.

Ro-24-4736 is described as a potent, selective PAF antagonist. nih.govmedchemexpress.commedchemexpress.commedchemexpress.comacetherapeutics.com

Cell-Based Assays for Functional Antagonism

Cell-based assays are crucial tools in drug discovery and research, allowing for the study of biological responses in living cells and providing functional readouts of cellular processes bdbiosciences.comtebubio.com. These assays are valuable for evaluating the effects of compounds on specific cellular pathways and targets bdbiosciences.comtebubio.com.

In the context of Ro-24-4736, cell-based assays have been utilized to assess its functional antagonism of PAF receptors. One key finding from in vitro studies is the ability of Ro-24-4736 to compete with [³H]PAF for its receptor site on dog platelets nih.govglpbio.commedchemexpress.com. This competition indicates that Ro-24-4736 binds to the PAF receptor, thereby preventing PAF from binding and exerting its effects nih.govglpbio.commedchemexpress.com.

Detailed research findings from these cell-based assays include the determination of the compound's inhibitory concentration 50% (IC₅₀) value. Ro-24-4736 competes with [³H]PAF for its receptor site on dog platelets with an IC₅₀ of 9.8 ± 1.0 nM nih.govglpbio.commedchemexpress.com. This low IC₅₀ value indicates high potency in displacing PAF from its receptor in this cell system nih.govglpbio.commedchemexpress.com.

Furthermore, cell-based assays using platelets from different species have demonstrated the selective inhibition of PAF-induced aggregation by Ro-24-4736 nih.govglpbio.commedchemexpress.com. Studies using guinea pig, dog, and human platelets have shown that Ro-24-4736 inhibits PAF-induced aggregation in a concentration-dependent manner nih.govglpbio.commedchemexpress.com. This indicates that the antagonistic effect of Ro-24-4736 is not limited to a single species and is effective across these tested models nih.govglpbio.commedchemexpress.com.

The functional antagonism of Ro-24-4736 in cell-based assays is further supported by experiments where the compound was used to block the activity of purified PAF samples. For instance, in studies investigating PAF in canine coronary arteries, pre-incubation of rabbit platelets with Ro-24-4736 significantly inhibited the release of [³H]serotonin induced by purified vessel samples containing PAF ahajournals.org. This demonstrates that the activity observed in these samples was indeed mediated through the PAF receptor and was effectively blocked by Ro-24-4736 ahajournals.org.

While specific comprehensive data tables detailing concentration-response curves or comparative data across various cell lines solely for Ro-24-4736's functional antagonism in cell-based assays were not extensively available within the search results, the reported IC₅₀ value on dog platelets and the consistent inhibition of PAF-induced aggregation in platelets from multiple species highlight its potent and selective activity at the cellular level nih.govglpbio.commedchemexpress.com.

Table 1: Ro-24-4736 Inhibition of [³H]PAF Binding on Dog Platelets

Assay TypeTarget Cell TypeLigandIC₅₀ (nM)
Receptor Binding AssayDog Platelets[³H]PAF9.8 ± 1.0

Table 2: Ro-24-4736 Inhibition of PAF-Induced Platelet Aggregation

Target Platelet SpeciesEffect on PAF-Induced Aggregation
Guinea PigInhibitory (Concentration-Dependent) nih.govglpbio.commedchemexpress.com
DogInhibitory (Concentration-Dependent) nih.govglpbio.commedchemexpress.com
HumanInhibitory (Concentration-Dependent) nih.govglpbio.commedchemexpress.com

Pharmacokinetics, Disposition, and Metabolism Research of Ro 24 4736

Absorption and Systemic Distribution Investigations

Investigations into the absorption and systemic distribution of Ro-24-4736 have primarily utilized preclinical species to understand how the compound is taken into the body and where it subsequently travels.

Tissue Distribution Profiles in Preclinical Species

Studies using 14C-labeled Ro-24-4736 in male rats following a single intravenous dose of 1.0 mg/kg have provided insights into its tissue distribution. Appreciable uptake of the radiolabel was observed in several organs, including the liver, kidney, heart, and gastrointestinal tract. nih.govmedchemexpress.com Peak concentrations in plasma and most tissues were noted at 5 minutes post-dosing. nih.govmedchemexpress.com Exceptions included the small intestine, abdominal fat, stomach, and large intestine, where peak concentrations were seen at 4 hours. nih.govmedchemexpress.com

Following the initial peak, the 14C-label rapidly declined in all tissues. nih.gov By 48 hours after administration, only a small percentage of the administered dose remained in the tissues (3.5%) and the lumen of the gastrointestinal tracts (6.1%). nih.gov

Radiolabel studies in pigmented and non-pigmented male rats indicated wide distribution, with the highest concentrations found in the liver. fda.gov Other tissues showing notable concentrations included the adrenal gland, kidney, pituitary, and thyroid gland. fda.gov Lesser amounts were reported in the lung, bone marrow, pancreas, and spleen. fda.gov

Volumes of distribution at steady state have been calculated in preclinical species. In rats, the volume of distribution was approximately 4.8 L/kg, while in marmosets, it was approximately 3.7 L/kg. fda.gov

Below is a summary of the tissue distribution findings in male rats:

Tissue/OrganPeak Concentration Time (after IV dose)Percentage of Dose at 48 hours (Tissue)Percentage of Dose at 48 hours (GIT Lumen)
Liver5 minutes--
Kidney5 minutes--
Heart5 minutes--
Gastrointestinal Tract5 minutes (most parts)-6.1%
Small Intestine4 hours--
Abdominal Fat4 hours--
Stomach4 hours--
Large Intestine4 hours--
Adrenal Gland---
Pituitary---
Thyroid Gland---
Lung---
Bone Marrow---
Pancreas---
Spleen---
All Tissues Combined-3.5%-

Note: Data for specific tissue concentrations at 48 hours were not available in the provided snippets, only the total percentage of the dose remaining in tissues and GIT lumen.

Metabolic Transformation and Metabolite Identification

Drug metabolism, primarily occurring in the liver, involves enzymatic conversion of drugs into metabolites. amegroups.orgresearchgate.net This process is crucial for facilitating excretion and can influence drug activity. amegroups.org

In Vitro Hepatic Metabolism Studies

In vitro studies using rat liver 9S supernatant in an NADPH generating system have been conducted to investigate the hepatic metabolism of Ro-24-4736. These incubations revealed the production of two metabolites from the parent compound. nih.gov In vitro models utilizing liver fractions like microsomes, cytosols, or S9 fractions, as well as hepatocytes, are commonly used to mimic and understand in vivo metabolism. researchgate.net

Structural Elucidation of Major Metabolites

Structural elucidation of metabolites is a critical step in understanding drug disposition. criver.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for this purpose. criver.comijpras.comnih.gov

NMR spectra of the two metabolites produced in the in vitro rat liver metabolism studies indicated specific sites of hydroxylation on the parent molecule. nih.gov One metabolite was hydroxylated at carbon-1, while the other contained a hydroxyl group at carbon-10 (B1256599) of the parent molecule. nih.gov Interestingly, the hydroxylation occurred at carbons C1 and C10, which are located on the phenanthrenoid ring and bear protons guarding the bay area, rather than on the phenyl-methyl-thienotriazolodiazepine moiety of the molecule. nih.gov

The major 14C-labelled component purified from fecal extracts in the rat disposition study yielded an NMR spectrum essentially identical to that of authentic Ro-24-4736, accounting for 11% of the dose. nih.gov This suggests that a significant portion of the excreted material in feces is the parent compound.

Identification of Metabolic Pathways and Associated Enzyme Systems

Metabolic pathways involve a series of enzyme-catalyzed reactions. funaab.edu.ng The in vitro studies with rat liver 9S supernatant and an NADPH generating system point towards oxidative metabolism as a pathway for Ro-24-4736, given the requirement for NADPH, a cofactor for many oxidative enzymes, including cytochrome P450 enzymes. nih.govresearchgate.net While the specific enzyme systems responsible for the observed hydroxylations at C1 and C10 were not explicitly identified in the provided text, cytochrome P450 enzymes are a major class of enzymes involved in oxidative drug metabolism in the liver. nih.govresearchgate.net

Metabolic pathways are often regulated by enzyme activity. funaab.edu.nglibretexts.org Further research would be needed to fully delineate the specific enzymes involved in the metabolism of Ro-24-4736 and to understand any potential regulation of these enzymatic processes.

Excretion Pathways and Mass Balance Studies

Research into the disposition and metabolism of Ro-24-4736 has included studies examining its excretion pathways and mass balance, particularly in preclinical models such as the rat. Following a single intravenous administration of 1.0 mg/kg of 14C-labeled Ro-24-4736 in male rats, the excretion of the administered radioactivity was found to be largely complete within 48 hours. nih.gov

The primary route of excretion for Ro-24-4736 and its related metabolites in rats was via the feces. Approximately 94% of the administered 14C dose was recovered in the feces. nih.gov Urinary excretion accounted for a much smaller proportion of the eliminated radioactivity, with about 4.0% of the dose recovered in the urine. nih.gov

The following table summarizes the excretion data observed in the rat study:

Excretion PathwayPercentage of Administered 14C Dose
Feces94.0%
Urine4.0%
Total Recovery 96.0% - 116.0%

Structure Activity Relationship Sar and Analogue Development Based on Ro 24 4736 Scaffold

Identification of Key Structural Features for PAF Receptor Interaction and Antagonism

Ro-24-4736 functions as a potent and selective PAF antagonist by competing with PAF for its binding site on the PAF receptor. medchemexpress.comnih.govahajournals.org Studies have shown that Ro-24-4736 inhibits PAF-induced platelet aggregation in various species, including guinea pigs, dogs, and humans, in a concentration-dependent manner. medchemexpress.comnih.gov Its affinity for the PAF receptor has been quantified, with an IC₅₀ value of 9.8 ± 1.0 nM for competing with [³H]PAF binding to dog platelets. medchemexpress.comnih.gov

Synthetic Strategies for Ro-24-4736 Analogues

The synthesis of Ro-24-4736 and its potential analogues would involve multi-step organic chemistry procedures to construct the complex polycyclic system. While specific synthetic routes for a series of Ro-24-4736 analogues were not detailed in the provided search results, the general strategies for synthesizing compounds with similar complex heterocyclic scaffolds often involve the construction of the individual ring systems followed by coupling reactions to form the complete molecule.

The core thienotriazolodiazepine system and the phenanthridinone moiety would likely be synthesized independently and then linked together. The propynyl (B12738560) chain suggests the use of Sonogashira coupling or related alkyne-coupling reactions as a potential strategy for connecting the two main parts of the molecule. Modifications to the different rings, substituents (like the chlorophenyl or methyl groups), or the linker region would be introduced during the synthesis of the individual building blocks or through functional group transformations on the assembled scaffold. The development of a library of analogues would necessitate robust and versatile synthetic routes allowing for systematic variations at different positions of the molecule to explore the impact of these changes on PAF receptor interaction.

Evaluation of Modified Compounds for Enhanced Potency and Selectivity

The evaluation of Ro-24-4736 itself provides insight into the types of assays used to assess PAF antagonistic activity, which would be applied to modified compounds. Ro-24-4736 has been evaluated for its ability to inhibit PAF-induced responses both in vitro and in vivo. In vitro assays include competition binding studies with radiolabeled PAF to determine receptor affinity and inhibition of PAF-induced platelet aggregation. medchemexpress.comnih.gov

In vivo evaluations have been conducted in animal models, such as guinea pigs, where Ro-24-4736 dose-dependently inhibited PAF-induced bronchoconstriction and ex vivo platelet aggregation. medchemexpress.comnih.gov Time course studies in guinea pigs showed that a single oral dose of Ro-24-4736 could provide complete blockade of PAF-induced platelet aggregation for up to 8 hours and had a long duration of action in vivo (30 hours). medchemexpress.comnih.gov The selectivity of Ro-24-4736 was demonstrated by its lack of inhibitory activity against bronchoconstriction induced by other mediators like leukotriene D₄ or histamine, even at high doses. medchemexpress.comnih.govahajournals.org

When developing analogues, similar in vitro and in vivo assays would be employed to compare their potency and selectivity against the parent compound, Ro-24-4736. Evaluation would involve determining IC₅₀ values for receptor binding and functional inhibition, as well as assessing their efficacy and duration of action in relevant animal models of PAF-mediated conditions. The goal of such evaluations would be to identify analogues with improved affinity for the PAF receptor, enhanced functional blocking activity, better pharmacokinetic properties (e.g., oral bioavailability, half-life), and increased selectivity over other receptors or enzymes.

An example of comparative evaluation, though not of Ro-24-4736 analogues specifically, is the assessment of Ro-24-4736 alongside other compounds in a murine air pouch granuloma model to study inflammatory angiogenesis, where Ro-24-4736 potently reduced angiogenesis. patsnap.com This type of study demonstrates how compounds are evaluated for their biological effects in relevant disease models.

Computational Chemistry and Molecular Docking Approaches in SAR Optimization

Computational chemistry and molecular docking play a significant role in modern SAR optimization by providing insights into the potential interactions between a ligand (such as Ro-24-4736 or its analogues) and its target protein (the PAF receptor) at the molecular level. While specific computational studies on Ro-24-4736 were not detailed in the search results, general principles can be applied.

Molecular docking simulations can predict the preferred binding orientation (pose) of a compound within the PAF receptor binding site and estimate the binding affinity. This information can help rationalize observed SAR data, explaining why certain structural modifications lead to increased or decreased potency. For example, docking could reveal key amino acid residues in the receptor that interact with specific parts of the Ro-24-4736 structure through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Pharmacophore modeling, as mentioned in the context of other PAF antagonists, is another computational technique that can be applied. patsnap.com A pharmacophore model represents the essential steric and electronic features of a molecule required for optimal interaction with its target. Developing a pharmacophore based on Ro-24-4736 and other potent PAF antagonists could help design new analogues that are likely to bind effectively to the receptor.

Furthermore, techniques like molecular dynamics simulations can provide a more dynamic view of the ligand-receptor interaction, accounting for the flexibility of both the molecule and the protein. This can help assess the stability of the binding pose and identify potential conformational changes relevant to binding.

By integrating computational predictions with experimental synthesis and evaluation data, researchers can adopt a more rational approach to analogue design, prioritizing the synthesis of compounds with a higher probability of possessing desired activity and properties, thereby accelerating the SAR optimization process.

Advanced Research Methodologies Applied to Ro 24 4736 Studies

Application of Radiolabeling Techniques for Detailed Disposition Analysis

Radiolabeling techniques have been instrumental in elucidating the disposition and metabolism of Ro-24-4736. A study investigating the tissue distribution of 14C-labeled Ro-24-4736 in male rats following a single intravenous dose of 1.0 mg/kg provided detailed insights into its pharmacokinetic behavior. nih.gov Appreciable uptake of the 14C-label was observed in several tissues, including the liver, kidney, heart, and gastrointestinal tract. nih.gov Peak plasma and tissue concentrations were generally noted at 5 minutes post-dosing, with the exception of the small intestine (4 hours) and abdominal fat, stomach, and large intestine (4 hours). nih.gov Subsequently, the 14C-label rapidly declined in all tissues. nih.gov At 48 hours, only a small percentage of the dose remained in the tissues (3.5%) and the lumen of the gastrointestinal tracts (6.1%). nih.gov

In vitro metabolic studies using rat liver 9S supernatant and an NADPH generating system demonstrated the production of two metabolites from Ro-24-4736. nih.gov NMR spectra indicated that one metabolite was hydroxylated at carbon-1, while the other contained a hydroxyl group at carbon-10 (B1256599) of the parent molecule. nih.gov Interestingly, the hydroxylation sites were located at carbons C1 and C10, which bear protons guarding the bay area of the phenanthrenoid ring, rather than on the phenyl-methyl-thienotriazolodiazepine moiety. nih.gov

Data on the disposition of 14C-Ro 24-4736 in Male Rats:

CompartmentPeak Concentration Time (post-dosing)% of Dose at 48 hours
Plasma & Most Tissues5 minutesRapidly declined
Small Intestine4 hoursRapidly declined
Abdominal Fat, Stomach, Large Intestine4 hoursRapidly declined
Total Tissues-3.5%
Lumen of GI Tracts-6.1%
Excreted in Feces-94%
Excreted in Urine-4.0%

Utilization of Click Chemistry for Molecular Probe Development and Biological Labeling

Based on the provided search results, there is no specific information available regarding the application of click chemistry for molecular probe development and biological labeling in the context of Ro-24-4736 studies.

Advanced In Vitro and Ex Vivo Assay Systems for Comprehensive Pharmacological Profiling

Advanced in vitro and ex vivo assay systems have been employed to characterize the pharmacological profile of Ro-24-4736, particularly its activity as a platelet-activating factor (PAF) antagonist. In vitro studies using dog platelets demonstrated that Ro-24-4736 competes with [3H]PAF for its receptor site, exhibiting an IC50 of 9.8 ± 1.0 nM. nih.gov Furthermore, Ro-24-4736 selectively inhibited PAF-induced aggregation of guinea pig, dog, and human platelets in a concentration-dependent manner. nih.gov

Ex vivo studies conducted in guinea pigs showed that Ro-24-4736 dose-dependently inhibits PAF-induced bronchoconstriction and ex vivo platelet aggregation. nih.gov The ID50 for inhibiting bronchoconstriction was 0.006 mg/kg p.o., and the ID50 for inhibiting ex vivo platelet aggregation was 0.004 mg/kg p.o. nih.gov Time course studies indicated a long duration of action; a single oral dose of 0.03 mg/kg resulted in complete blockade of PAF-induced platelet aggregation (ex vivo) for up to 8 hours and a long duration of action in vivo (30 hours). nih.gov The specificity of Ro-24-4736's in vivo PAF antagonistic activity was highlighted by the absence of inhibitory activity against bronchoconstrictor effects induced by leukotriene D4 or histamine, even at high oral doses (up to 10 mg/kg). nih.gov Comparative studies in the guinea pig model indicated that Ro-24-4736 was superior to other PAF antagonists in terms of oral potency, bioavailability, and duration of oral action. nih.gov

In vitro and Ex Vivo Pharmacological Data for Ro-24-4736:

Assay TypeSystem/SpeciesMeasurementResultCitation
In VitroDog PlateletsCompetition with [3H]PAF for receptor bindingIC50 = 9.8 ± 1.0 nM nih.gov
In VitroGuinea Pig PlateletsInhibition of PAF-induced aggregationConcentration-dependent nih.gov
In VitroDog PlateletsInhibition of PAF-induced aggregationConcentration-dependent nih.gov
In VitroHuman PlateletsInhibition of PAF-induced aggregationConcentration-dependent nih.gov
Ex VivoGuinea PigsInhibition of PAF-induced bronchoconstrictionID50 = 0.006 mg/kg p.o. nih.gov
Ex VivoGuinea PigsInhibition of ex vivo platelet aggregationID50 = 0.004 mg/kg p.o. nih.gov
In Vivo (Guinea Pigs)-Duration of action (PAF-induced aggregation)Up to 8 hours (ex vivo), 30 hours (in vivo) after 0.03 mg/kg p.o. nih.gov

Computational Modeling for Receptor-Ligand Interaction Prediction and Optimization

Based on the provided search results, there is no specific information available regarding the application of computational modeling for receptor-ligand interaction prediction and optimization in the context of Ro-24-4736 studies.

Translational Implications and Future Research Trajectories for Ro 24 4736 and Paf Antagonists

Potential Role of PAF Antagonism in Diverse Clinical Pathologies Based on Preclinical Findings

Preclinical studies have explored the potential of PAF antagonism in a variety of disease models, suggesting a broad range of possible clinical applications. Ro-24-4736, specifically, has been investigated in the context of endotoxemia. In human volunteers challenged with a low dose of lipopolysaccharide (LPS), pretreatment with Ro-24-4736 blunted endotoxin-induced elevation of plasma cortisol concentrations and almost completely inhibited PAF-induced platelet aggregation ex vivo. oup.comtaylorandfrancis.com However, it did not impair the release of key cytokines like TNF-α and IL-6 in this study. oup.com

More broadly, PAF receptor antagonists have shown promise in preclinical models of conditions characterized by inflammation and abnormal platelet activity. These include:

Septic Shock: Preclinical studies have suggested that PAF is a key mediator of septic shock induced by endotoxin (B1171834) or Gram-negative bacteria in animals, and PAF antagonists have protected animals from the lethal effects of endotoxin. nih.gov

Neurodegenerative Disorders: PAF has been implicated in neuroinflammation associated with conditions like Alzheimer's disease, multiple sclerosis, and traumatic brain injury. PAF inhibitors, including both natural and synthetic compounds, have demonstrated neuroprotective effects in preclinical studies by mitigating oxidative stress, inflammation, and neuronal apoptosis. imrpress.comimrpress.com They may also help preserve cognitive and motor functions by attenuating inflammatory cascades. imrpress.comimrpress.com

Cancer: PAFR signaling can promote tumor cell proliferation, survival, angiogenesis, and metastasis. elsevier.esimrpress.com Preclinical evidence suggests that targeting the PAF/PAFR axis could improve the efficacy of chemotherapy and radiotherapy by reducing tumor cell repopulation. elsevier.es PAFR antagonists have shown promise against various experimental tumor models. frontiersin.org

Allergic Rhinitis: PAF is considered a potential mediator in allergic rhinitis, contributing to nasal congestion and rhinorrhoea due to its effect on vascular permeability. mdpi.com While specific PAF inhibitors haven't been extensively studied in humans for this condition, a dual H1 and PAF antagonist, rupatadine, has shown promising results in reducing PAF-induced symptoms in patients with allergic rhinitis. mdpi.com

Ocular Inflammation: A novel PAF receptor antagonist, LAU-0901, decreased ocular inflammation in a rat model of experimental uveitis, suggesting PAF antagonism could be a future treatment for ocular inflammation. nih.gov

These findings highlight the diverse potential therapeutic areas where PAF antagonism, and specifically compounds like Ro-24-4736, could play a role.

Challenges and Opportunities in Developing PAF Antagonists for Therapeutic Use

Despite the promising preclinical results, translating PAF antagonists into successful clinical therapies has faced challenges. Several synthetic PAF antagonists have been tested in clinical trials for various diseases, but many have not shown significant effects in reducing clinical symptoms. frontiersin.org

Key challenges in the development of PAF antagonists include:

Specificity: Ensuring that antagonists selectively target the PAF receptor without affecting other crucial signaling pathways is important for minimizing off-target effects. patsnap.com

Bioavailability: Achieving adequate concentrations of the antagonist at the site of action, particularly across biological barriers like the blood-brain barrier for neurological applications, remains a challenge for some compounds. patsnap.comimrpress.comimrpress.com

Complexity of PAF Signaling: The PAF signaling pathway is complex and interacts with multiple other inflammation-linked cascades, making it challenging to predict the full therapeutic outcome of PAF inhibition. imrpress.com

Localized PAF Production: High local concentrations of PAF-like lipids generated during inflammatory tissue damage may be difficult to counteract effectively with systemic PAF receptor antagonists. nih.gov

Conflicting Preclinical Results: Some experimental studies with PAF antagonists have yielded conflicting results regarding their efficacy in certain conditions like septic shock. plos.org

However, these challenges also present opportunities:

Advanced Drug Design: Ongoing research and advancements in drug design are aimed at developing PAF antagonists with improved specificity, bioavailability, and pharmacokinetic properties. patsnap.com

Combination Therapies: PAF antagonists could potentially be used in combination with existing treatments to enhance efficacy, for example, in cancer therapy where they may reduce inflammation-induced tumor growth and resistance. patsnap.comelsevier.esimrpress.com

Identifying Responsive Patient Populations: Research into biomarkers, such as PAF levels in biological fluids or PAFR expression levels, could help identify patients most likely to benefit from PAF-targeted therapies, enabling more personalized treatment strategies. imrpress.comimrpress.com

Exploring Natural and Metal-Based Inhibitors: Investigation into natural bioactives and novel metal-based complexes with anti-PAF activity represents alternative avenues for discovering effective therapeutic agents. imrpress.comimrpress.comnih.govrsc.org

Unexplored Biological Systems and Disease Indications for Ro-24-4736 Research

While Ro-24-4736 has been studied as a PAF antagonist, particularly in the context of endotoxemia, its potential in other biological systems and disease indications where PAF signaling is implicated remains largely unexplored.

Based on the broader understanding of PAF's roles, potential unexplored areas for Ro-24-4736 research could include:

Atherosclerotic Cardiovascular Diseases (CVD): PAF plays a pivotal role in the activation of platelets and has been implicated in the development of atherosclerosis. mdpi.comnih.gov Investigating the effects of Ro-24-4736 on platelet activity, inflammation, and plaque formation in preclinical models of atherosclerosis could reveal its potential in preventing or treating CVD.

Chronic Kidney Disease (CKD): Although the renal effects of PAF can be complex due to systemic hemodynamic changes, PAF has been shown to influence renal plasma flow, glomerular filtration rate, and sodium and potassium reabsorption in preclinical studies. nih.gov Given the link between inflammation and CKD progression, exploring the impact of Ro-24-4736 on renal function and inflammation in CKD models could be valuable.

Reproductive Processes: PAF has an essential role in oocyte maturation and successful pregnancy outcomes. nih.gov While less directly related to antagonism, understanding how Ro-24-4736 might interact with or influence these processes could be relevant from a safety or off-target effect perspective, or potentially reveal novel research avenues.

Gut Dysbiosis: While not directly linked to PAF in the provided search results, gut dysbiosis is associated with various diseases, including CVD and CKD. pnas.org Given the role of PAF in inflammation and its potential influence on the gastrointestinal tract nih.gov, exploring any potential link between PAF antagonism and the gut microbiome could be a novel research direction.

Specific Inflammatory Conditions: Beyond the broad categories, investigating the efficacy of Ro-24-4736 in specific inflammatory conditions where PAF is known to play a significant role, such as pancreatitis or specific types of dermatitis, could yield further insights.

Further research is needed to systematically evaluate the effects of Ro-24-4736 in these and other biological systems and disease models to fully understand its therapeutic potential and limitations.

Integration of Advanced Omics Technologies for Systems-Level Understanding of PAF Modulation

Advanced omics technologies offer powerful tools for gaining a systems-level understanding of how PAF modulation, including antagonism by compounds like Ro-24-4736, impacts biological systems. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Integrating omics approaches (such as genomics, transcriptomics, proteomics, metabolomics, and lipidomics) can provide comprehensive insights into the complex molecular changes that occur in response to PAF antagonism:

Transcriptomics and Proteomics: These technologies can reveal how PAF antagonism affects gene and protein expression profiles in relevant tissues or cell types involved in disease processes. nih.govfrontiersin.orgfrontiersin.org This can help elucidate the downstream signaling pathways modulated by PAFR inhibition and identify potential biomarkers of response or resistance.

Metabolomics and Lipidomics: Given that PAF is a lipid mediator and its signaling involves lipid metabolism, metabolomics and lipidomics can provide insights into how PAF antagonism affects the broader landscape of cellular metabolites and lipids. nih.govresearchgate.netnih.gov This could help identify altered metabolic pathways and potentially reveal novel therapeutic targets or markers. The challenge of reliably and inexpensively quantifying PAF itself using mass spectrometry highlights the need for further advancements in lipidomic techniques. nih.gov

Interactomics: Studying the interactions between different molecules (e.g., protein-protein interactions, protein-lipid interactions) can help map the complex networks influenced by PAF signaling and its inhibition. nih.gov

Applying these technologies in preclinical models treated with Ro-24-4736 could provide a deeper understanding of its mechanism of action beyond simple receptor blockade, identify unexpected effects, and uncover novel pathways influenced by PAF antagonism. This systems-level perspective is crucial for overcoming the challenges in translating PAF antagonists to clinical success and identifying new therapeutic opportunities.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ro-24-4736125030-71-9 nih.gov
Platelet-Activating Factor (PAF)108156 guidetopharmacology.orglipidmaps.orgctdbase.orgnih.gov

Data Tables

While specific quantitative data for Ro-24-4736 across diverse preclinical findings was not consistently available in a format suitable for detailed tables within the search results, the following table summarizes key preclinical findings related to PAF antagonism in various disease models, which provides context for the potential of compounds like Ro-24-4736.

Disease/ConditionPreclinical Findings with PAF AntagonistsRelevant Ro-24-4736 Findings (if available)Source(s)
Septic ShockProtection against lethal effects of endotoxin/Gram-negative bacteria in animal models. nih.govBlunted endotoxin-induced cortisol elevation and inhibited PAF-induced platelet aggregation in humans. oup.comtaylorandfrancis.com oup.comtaylorandfrancis.comnih.gov
Neurodegenerative DisordersNeuroprotective effects (mitigating oxidative stress, inflammation, neuronal apoptosis), preservation of cognitive/motor functions. imrpress.comimrpress.comNot specifically detailed for Ro-24-4736 in the provided results. imrpress.comimrpress.com
CancerReduction of tumor cell repopulation after chemo/radiotherapy, inhibition of metastasis, anti-tumor effects in experimental models. elsevier.esfrontiersin.orgNot specifically detailed for Ro-24-4736 in the provided results. elsevier.esfrontiersin.org
Allergic RhinitisReduction of PAF-induced symptoms (with a dual antagonist). mdpi.comNot specifically detailed for Ro-24-4736 in the provided results. mdpi.com
Ocular InflammationAttenuation of inflammation in experimental uveitis model. nih.govNot specifically detailed for Ro-24-4736 in the provided results. nih.gov

This table illustrates the range of preclinical investigations into PAF antagonism and provides a framework for considering the potential applications and future research directions for Ro-24-4736.

Q & A

Q. What is the mechanism of action of Ro-24-4736, and how does it inhibit platelet-activating factor (PAF)?

Ro-24-4736 acts as a potent, selective, and orally active PAF receptor antagonist, competitively binding to PAF receptors to block downstream signaling pathways. Methodologically, confirmatory studies involve in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo models of PAF-induced platelet aggregation or inflammation. Dose-response curves and kinetic analyses are critical to establish potency (IC₅₀) and duration of action .

Q. How can researchers validate the structural identity of Ro-24-4736 in experimental batches?

Structural validation requires spectroscopic techniques such as nuclear magnetic resonance (NMR) for molecular fingerprinting, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing with published spectral data or synthetic standards ensures batch-to-batch consistency .

Q. What experimental models are suitable for studying Ro-24-4736’s pharmacokinetic and pharmacodynamic properties?

  • In vitro: Use platelet-rich plasma assays to measure inhibition of PAF-induced aggregation.
  • In vivo: Rodent models (e.g., PAF-induced anaphylaxis or thrombosis) to assess bioavailability, half-life, and tissue distribution. Oral administration studies should prioritize dose-ranging and time-course analyses to confirm its "long duration of action" .

Q. How do researchers address variability in Ro-24-4736’s efficacy across different cell lines or animal strains?

Standardize protocols by controlling genetic backgrounds (e.g., using inbred rodent strains) and environmental factors (diet, circadian rhythm). Replicate experiments across multiple models and apply statistical tools (ANOVA, mixed-effects models) to differentiate compound-specific effects from biological variability .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported data on Ro-24-4736’s selectivity for PAF receptor subtypes?

Advanced techniques include:

  • Competitive binding assays with labeled PAF and subtype-specific antagonists.
  • Gene knockout models to isolate receptor subtype contributions.
  • Molecular docking simulations to predict binding affinities. Cross-validate findings with independent labs to minimize technical bias .

Q. How can researchers design studies to investigate synergistic interactions between Ro-24-4736 and other anti-inflammatory agents?

Use isobolographic analysis or combination index (CI) methods to quantify synergism. Fixed-ratio dose matrices in in vitro (e.g., human platelet assays) and in vivo (e.g., murine inflammation models) systems are essential. Include controls for additive effects and off-target interactions .

Q. What strategies ensure robust detection of Ro-24-4736’s long-term effects in chronic disease models?

  • Chronic dosing regimens with staggered endpoints (e.g., 4-, 8-, 12-week intervals).
  • Biomarker tracking (e.g., plasma PAF levels, inflammatory cytokines).
  • Histopathological analysis of target tissues (e.g., vasculature, liver). Ensure blinding and randomization to reduce observer bias .

Q. How do researchers assess cross-species differences in Ro-24-4736 metabolism and toxicity?

Conduct allometric scaling of pharmacokinetic data (e.g., clearance, volume of distribution) across species. Use in vitro hepatocyte models or microsomal assays to compare metabolic pathways (CYP450 isoforms). Toxicity studies should follow OECD guidelines, including acute/chronic dosing in rodents and non-rodents .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in Ro-24-4736 studies?

  • Non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling for confidence intervals.
  • Meta-analysis for cross-study comparisons. Open-source tools like R/Bioconductor ensure reproducibility .

Q. How can researchers mitigate ethical concerns in animal studies involving Ro-24-4736?

Adhere to the 3R principles (Replacement, Reduction, Refinement):

  • Use computational models (e.g., QSAR) for preliminary toxicity screening.
  • Minimize sample sizes via power analysis.
  • Implement humane endpoints and analgesia protocols. Document compliance with institutional IACUC guidelines .

Data Management and Reproducibility

  • Data Tables: Include raw datasets (e.g., receptor-binding kinetics, pharmacokinetic parameters) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
  • Contradiction Analysis: Apply triangulation by combining quantitative (e.g., LC-MS/MS) and qualitative (e.g., histopathology) data. Publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.